

# peer-reviewed studies on the efficacy of suberic acid in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Suberic acid |           |
| Cat. No.:            | B7766589     | Get Quote |

# Suberic Acid in Drug Delivery: A Comparative Performance Guide

For researchers and drug development professionals, the quest for novel excipients to enhance drug delivery is perpetual. **Suberic acid**, a naturally derived dicarboxylic acid, has emerged as a versatile building block in various drug delivery platforms. This guide provides an objective comparison of **suberic acid**'s performance in three key applications: as a crosslinking agent in hydrogels, as a co-former in cocrystals to enhance solubility, and as a monomer in biodegradable polymers for controlled release. The information is based on available peer-reviewed studies and presents experimental data to support the comparisons.

# Suberic Acid as a Crosslinking Agent in Hydrogel Drug Delivery

**Suberic acid** can be utilized as a non-toxic crosslinking agent for natural polymers like gelatin and chitosan to form hydrogels for controlled drug release. Its dicarboxylic nature allows it to form ester bonds with the hydroxyl and amine groups present in these polymers. This section compares the properties of gelatin hydrogels crosslinked with **suberic acid**'s close analogue, citric acid, against the conventional and more cytotoxic crosslinker, glutaraldehyde. While direct comparative studies on **suberic acid** as a crosslinker for drug delivery are limited, the data on citric acid provides a valuable benchmark due to their similar chemical nature (polycarboxylic acids).



**Comparative Data of Crosslinking Agents in Gelatin** 

**Hvdrogels** 

| Property                                 | Citric Acid<br>Crosslinked<br>Gelatin | Glutaraldehyde<br>Crosslinked<br>Gelatin            | Reference Study |
|------------------------------------------|---------------------------------------|-----------------------------------------------------|-----------------|
| Mechanical Strength<br>(Young's Modulus) | Lower                                 | Higher (e.g., 420 MPa with CNC reinforcement)[1][2] | [1][2]          |
| Swelling Capacity                        | Enhanced                              | Reduced[1][2]                                       | [1][2]          |
| Thermal Stability (Melting Temperature)  | Higher[1][2]                          | Lower[1][2]                                         | [1][2]          |
| Biocompatibility/Toxicit y               | Non-toxic                             | Potentially cytotoxic                               | [3]             |
| Water Permeability                       | Lower[1][2]                           | Higher                                              | [1][2]          |
| Clarity                                  | Improved[1][2]                        | Higher opacity                                      | [1][2]          |

#### **Experimental Protocols**

Preparation of Citric Acid Crosslinked Gelatin Hydrogels (Representative Protocol):

A solution of gelatin and a hydrophilic polymer like hydroxypropyl methylcellulose (HPMC) is prepared in distilled water.[4] A specified amount of citric acid and a catalyst such as sodium hypophosphite are added to the solution.[4] The mixture is homogenized, poured into a mold, and lyophilized after freezing.[4] The dried scaffold is then thermally crosslinked at a specific temperature and duration (e.g., 160°C for 7 minutes).[4] The properties of the resulting hydrogel, such as swelling and mechanical strength, are then characterized.[4]

Preparation of Glutaraldehyde Crosslinked Chitosan Nanoparticles for 5-Fluorouracil Delivery (for comparison):

Low molecular weight chitosan is dissolved in an acetic acid solution.[5] An aqueous solution of 5-fluorouracil is added to the chitosan solution.[5] This aqueous phase is then added to an oil phase (e.g., Migylol oil) containing a surfactant (e.g., Span 80) to form a w/o emulsion.[5] After



homogenization, a glutaraldehyde solution is added to crosslink the chitosan nanoparticles.[5] The nanoparticles are then collected by centrifugation, washed, and lyophilized.[5]

## **Logical Workflow for Hydrogel Preparation**





Click to download full resolution via product page

Caption: General workflow for the preparation and characterization of crosslinked hydrogels.

# Suberic Acid in Cocrystals for Enhanced Drug Solubility

The formation of pharmaceutical cocrystals is a well-established technique to improve the dissolution rate and bioavailability of poorly soluble drugs. **Suberic acid** has been successfully used as a co-former to create cocrystals with active pharmaceutical ingredients (APIs) like itraconazole.

**Comparative Data: Itraconazole Formulations** 

| -<br>Formulation                                          | Key Performance Metric                                                                              | Reference Study |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------------|
| Itraconazole - Suberic Acid<br>Cocrystal                  | ~39-fold faster intrinsic dissolution rate compared to raw itraconazole.[6]                         | [6]             |
| Itraconazole - Malonic Acid<br>Cocrystal                  | ~5-fold increase in dissolution rate compared to the parent drug without compromising stability.[7] | [7]             |
| Itraconazole Salts (Dihydrochloride and Trihydrochloride) | Highest dissolution rate but high hygroscopicity.[7]                                                | [7]             |
| Itraconazole - HPMC<br>Amorphous Solid Dispersion         | Significantly increased dissolution rate compared to the physical mixture.[8]                       | [8]             |

### **Experimental Protocols**

Preparation of Itraconazole-**Suberic Acid** Cocrystals by Rotary Evaporation:

Itraconazole and **suberic acid** are dissolved in a suitable solvent.[6] The solvent is then removed under reduced pressure using a rotary evaporator, leading to the formation of the



cocrystal.[6] The resulting solid is collected and characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy to confirm cocrystal formation.[6]

Preparation of Itraconazole-HPMC Amorphous Solid Dispersion by Melt Extrusion (for comparison):

Itraconazole and hydroxypropylmethylcellulose (HPMC) are mixed at a specific ratio (e.g., 40/60 w/w).[8] The mixture is then processed by a melt extruder at a defined temperature profile.[8] The extrudate is cooled and milled to obtain the amorphous solid dispersion.[8] Characterization is performed using DSC and PXRD to confirm the amorphous nature of the drug.[8]

### **Signaling Pathway of Solubility Enhancement**



Click to download full resolution via product page

Caption: Pathways to enhance the solubility and bioavailability of a poorly soluble drug.

# Suberic Acid in Biodegradable Polymers for Controlled Drug Release

**Suberic acid** can be polymerized with other monomers to create biodegradable polyesters and polyanhydrides for controlled drug delivery. These polymers offer an alternative to commonly used polymers like poly(lactic-co-glycolic acid) (PLGA). While direct comparative studies of **suberic acid**-based polymers against PLGA for the delivery of a specific drug like paclitaxel are not readily available, this section provides data on a poly(sebacic acid-co-ricinoleic acid)



system, where sebacic acid is a close structural analogue of **suberic acid**, and compares it with a typical PLGA nanoparticle formulation for paclitaxel.

**Comparative Data: Paclitaxel Delivery Systems** 

| Formulation                                                          | Drug<br>Loading/Encapsula<br>tion         | Release Profile                                                                            | Reference Study |
|----------------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------|-----------------|
| Poly(sebacic acid-co-<br>ricinoleic acid) carrier<br>with Paclitaxel | 5-20% w/w drug incorporation.             | Release for over 100 days.[9]                                                              | [9]             |
| PLGA Nanoparticles with Paclitaxel                                   | High encapsulation efficiency achievable. | Biphasic release:<br>initial fast release<br>followed by slower,<br>continuous release.[8] | [8]             |

#### **Experimental Protocols**

Synthesis of Poly(sebacic acid-co-ricinoleic acid) for Paclitaxel Delivery:

Polyesteranhydrides are synthesized through transesterification of ricinoleic acid and sebacic acid, followed by anhydride polymerization.[9] Paclitaxel is then incorporated into the polymer matrix at the desired concentration (e.g., 5-20% w/w).[9] The in vitro release of paclitaxel is monitored in a buffer solution over an extended period.[9]

Preparation of Paclitaxel-Loaded PLGA Nanoparticles (for comparison):

PLGA is dissolved in an organic solvent, and paclitaxel is added to this solution.[8] This organic phase is then added to an aqueous phase containing a stabilizer under stirring to form an emulsion.[8] The organic solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.[8] The nanoparticles are collected, washed, and characterized for size, drug loading, and in vitro release.[8]

# **Experimental Workflow for Nanoparticle Formulation and Evaluation**





Click to download full resolution via product page

Caption: A typical workflow for the formulation and evaluation of drug-loaded polymeric nanoparticles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Low Molecular Weight Cross Linked Chitosan Nanoparticles, to Enhance the Bioavailability of 5-Flourouracil PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new cocrystal and salts of itraconazole: comparison of solid-state properties, stability and dissolution behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [peer-reviewed studies on the efficacy of suberic acid in drug delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766589#peer-reviewed-studies-on-the-efficacy-of-suberic-acid-in-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com